molecular formula C8H6ClF3N2S B1301184 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea CAS No. 21714-35-2

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

Cat. No. B1301184
CAS RN: 21714-35-2
M. Wt: 254.66 g/mol
InChI Key: GCEQZLQDKSFFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a compound that falls within the broader category of thiourea derivatives. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, organocatalysis, and as ligands in coordination chemistry. The presence of the 2-chloro-5-(trifluoromethyl)phenyl group in thiourea derivatives is particularly interesting due to its potential to enhance the properties of the molecule through electronic effects and the ability to form strong hydrogen bonds .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, a thiourea derivative can be prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Although the specific synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is not detailed in the provided papers, it can be inferred that a similar approach could be employed, using the appropriate chloro-trifluoromethyl-substituted phenyl isothiocyanate as a starting material.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their function, especially when used as chiral solvating agents or organocatalysts. The crystal and molecular structure of a related compound, 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea, has been determined using single-crystal X-ray diffraction, which shows that it crystallizes in the triclinic space group . This information provides insight into the potential molecular geometry and intermolecular interactions that could be expected for 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea.

Chemical Reactions Analysis

Thiourea derivatives are reactive and can participate in various chemical reactions. For example, N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas can react with phenacyl bromides to yield trisubstituted thiazoles through a 1,3-pyridyl shift . This demonstrates the reactivity of the thiourea moiety in intramolecular cyclization reactions, which could be relevant for the synthesis of heterocyclic compounds from 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, for example, has been shown to be advantageous due to its ability to participate in hydrogen bonding with Lewis-basic sites, which is critical for catalytic activity . Although the exact properties of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea are not provided, it can be anticipated that the chloro and trifluoromethyl substituents would similarly affect its solubility, stability, and reactivity.

Scientific Research Applications

Coordination Chemistry and Biological Properties

Thioureas have found significant applications as ligands in coordination chemistry due to their ability to form stable complexes with various metals. These complexes have been investigated for their structural properties and potential applications in biological systems. The unique coordination properties of thioureas, influenced by nitrogen substituents, have led to novel applications in transition metal chemistry. Biological aspects, including high-throughput screening assays and structure–activity analyses, have also been highlighted, demonstrating the interdisciplinary approach combining chemistry and biology for potential therapeutic applications (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives have been employed as chemosensors for detecting various anions and neutral analytes, showcasing their importance in environmental, biological, and agricultural samples. Their ability to establish inter- and intramolecular hydrogen bonding has made them valuable in the design of highly sensitive and selective fluorimetric and colorimetric sensors. This application is crucial for monitoring environmental pollutants and ensuring safety in biological systems (Al-Saidi & Khan, 2022).

Radioprotection and Mutation Induction

Research on novel thiourea compounds has demonstrated their potential in radioprotection, particularly in agricultural systems like pea development. These compounds have shown a capability to reduce chromosome aberrations, increase survival rates, and induce mutations beneficial for crop improvement. The selective application of these compounds could lead to enhanced resistance against diseases and environmental stresses, leading to higher productivity in agriculture (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Anti-Inflammatory Properties

Molecular docking studies on thiourea derivatives have revealed their promising potential as anti-inflammatory agents. Computer-aided drug design has shown that these compounds can fit well into the active sites of key enzymes involved in inflammation, such as COX-1, COX-2, and 5-LOX. Structural modifications, particularly the insertion of carboxyl groups and pi-rich heterocycles, have been linked to enhanced binding potential and therapeutic efficacy, indicating a promising direction for drug development in treating inflammatory diseases (Nikolic, Mijajlovic, & Nedeljković, 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as an eye irritant. It is also classified as non-combustible solids .

Future Directions

The future directions for the study and application of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea and similar compounds could involve their potential use in the pharmaceutical and agrochemical industries. Trifluoromethylpyridines, which share some structural similarities with this compound, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEQZLQDKSFFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371534
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

CAS RN

21714-35-2
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.